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Compound of Interest

Compound Name: 4'-Nitromethopholine

CAS No.: 63937-57-5

Cat. No.: B1583179 Get Quote

Structural Repurposing of Donor-Acceptor
Isoquinoline Alkaloids[1]
Executive Summary
4'-Nitromethopholine (1-(4-nitrophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-

tetrahydroisoquinoline) has historically been categorized as a bioactive opioid analog.[1]

However, its molecular architecture presents a classic Donor-π-Acceptor (D-π-A) system ideal

for materials science.[1]

This guide details the protocols for repurposing this scaffold into Non-Linear Optical (NLO)

materials. By leveraging the electron-donating dimethoxy-isoquinoline core and the electron-

withdrawing nitrophenyl tail, researchers can engineer organic crystals with high

hyperpolarizability (

) for frequency doubling (Second Harmonic Generation) and electro-optic modulation.[1]

Key Material Properties:

Chirality: The C1 asymmetric center allows for the formation of non-centrosymmetric crystals

(essential for SHG) if enantiomerically pure.[1]
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Electronic Structure: Strong Intramolecular Charge Transfer (ICT) from the isoquinoline

nitrogen/methoxy groups to the nitro group.[1]

Thermal Stability: High melting point relative to aliphatic amines, suitable for thin-film vacuum

deposition.[1]

Molecular Architecture & Mechanism
The utility of 4'-Nitromethopholine in materials science is governed by its "Push-Pull"

electronic mechanism.[1]

Donor Domain: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core acts as the electron

pump.[1]

Bridge: The ethyl linker provides conformational flexibility, allowing the molecule to pack

efficiently in the crystal lattice, though it interrupts full conjugation (a trade-off for

transparency).[1]

Acceptor Domain: The 4-nitrophenyl moiety acts as the electron sink, creating a strong

dipole moment.[1]

Figure 1: Electronic Flow and Processing Logic
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Caption: Mechanistic flow from molecular D-π-A structure to macroscopic NLO function.

Material Specifications & Preparation
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Property Value / Description Relevance

Molecular Weight 356.42 g/mol Vapor deposition kinetics

Appearance
Yellow to Orange Crystalline

Solid
Indicates ICT absorption band

Solubility
Soluble in DMSO, DMF,

CHCl3; Insoluble in Water

Solution processing (Spin

coating)

Melting Point ~91-92 °C
Thermal budget for device

integration

Chirality Racemic (±) or Enantiopure (+)
Critical: Only pure enantiomers

guarantee SHG activity

Experimental Protocols
Protocol A: Enantiomeric Resolution (Critical for NLO)
Since racemic mixtures often crystallize in centrosymmetric space groups (inactive for NLO),

you must isolate a single enantiomer or use a chiral counter-ion.[1]

Reagents:

Racemic 4'-Nitromethopholine (free base).[1]

(+)-Dibenzoyl-D-tartaric acid (Resolving agent).[1]

Acetone/Ethanol (1:1 v/v).[1]

Step-by-Step:

Dissolution: Dissolve 10 mmol of racemic 4'-Nitromethopholine in 50 mL of warm

Acetone/Ethanol mix.

Addition: Add 5 mmol (0.5 eq) of (+)-Dibenzoyl-D-tartaric acid dissolved in 10 mL of the same

solvent.
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Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The diastereomeric salt

of one enantiomer will precipitate.[1]

Filtration: Filter the crystals. Recrystallize twice from hot ethanol to ensure optical purity

(>99% ee).

Liberation: Treat the salt with 1M NaOH and extract with chloroform to recover the

enantiopure free base.

Protocol B: Optical Quality Crystal Growth
For single-crystal X-ray diffraction or bulk NLO testing.[1]

Method: Slow Evaporation at Constant Temperature (SECT).[1]

Solvent Selection: Prepare a saturated solution of the enantiopure compound in Acetonitrile

(MeCN). MeCN is preferred due to its polarity and moderate evaporation rate.[1]

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean borosilicate

vial.

Setup: Cover the vial with Parafilm and poke 3-5 small pinholes.[1] Place in a vibration-free,

temperature-controlled chamber at 25°C.

Harvest: Allow solvent to evaporate over 2-3 weeks. Yellow, prismatic crystals should form.

[1]

Validation: Inspect crystals under a polarized optical microscope (POM). Uniform extinction

indicates high quality.[1]

Protocol C: Kurtz-Perry Powder SHG Test
To quantify the NLO efficiency relative to Urea or KDP.[1]

Equipment: Nd:YAG Laser (1064 nm), Photomultiplier Tube (PMT), Oscilloscope.[1]

Sample Prep: Grind the grown crystals into a fine powder (particle size 100-150 µm). Pack

into a capillary tube.
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Reference: Prepare a similar tube with standard Urea powder.

Irradiation: Direct the pulsed 1064 nm laser beam onto the capillary.[1]

Detection: Measure the intensity of the green light (532 nm) emitted at 90° or in backscatter

mode.[1]

Calculation:

.[1]

Target Metric: Expect 2x-5x Urea efficiency due to the nitro-aromatic contribution.[1]

Safety & Handling (Bioactive Hazard)
CRITICAL WARNING: 4'-Nitromethopholine is structurally related to potent opioid analgesics.

[1] While its specific potency is less documented than Methopholine, it must be treated as a

High Potency Bioactive.[1]

Containment: All weighing and solution preparation must occur inside a certified Chemical

Fume Hood or Glovebox.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

Deactivation: Treat waste solutions with 10% bleach (sodium hypochlorite) before disposal to

oxidize and degrade the organic structure.[1]

No Inhalation: Avoid generating dust during grinding (Protocol C).[1] Use a wet-grinding

method if possible.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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